REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].I[C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([OH:13])=[O:12].C(O)CO.[CH3:21][O:22][C:23]1[CH:28]=[CH:27][C:26]([SH:29])=[CH:25][CH:24]=1.Cl>O.C(OCC)(=O)C.CC(O)C>[CH3:21][O:22][C:23]1[CH:28]=[CH:27][C:26]([S:29][C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[C:11]([OH:13])=[O:12])=[CH:25][CH:24]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
111 μL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
123 μL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
Cu(I) iodide
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
414 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
248 mg
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)O)C=CC1
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The tube was evacuated
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate (2×10 mL) and CH2Cl2 (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
the yellow residue was redissolved in minimum amount of CH2Cl2
|
Type
|
ADDITION
|
Details
|
Hexane was added slowly
|
Type
|
WAIT
|
Details
|
the solution was stand overnight at room temperature
|
Duration
|
8 (± 8) h
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)SC=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 221 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |